molecular formula C9H16N2O3 B14888309 (2S)-Methyl 2-amino-2-methyl-3-(2-oxopyrrolidin-3-yl)propanoate

(2S)-Methyl 2-amino-2-methyl-3-(2-oxopyrrolidin-3-yl)propanoate

Cat. No.: B14888309
M. Wt: 200.23 g/mol
InChI Key: LEFDTCUYVYPZKL-HSOSERFQSA-N
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Description

Methyl (2S)-2-amino-2-methyl-3-(2-oxopyrrolidin-3-yl)propanoate is a chemical compound with the molecular formula C8H14N2O3. It is a derivative of pyrrolidine and is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-amino-2-methyl-3-(2-oxopyrrolidin-3-yl)propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with an amino acid ester in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of Methyl (2S)-2-amino-2-methyl-3-(2-oxopyrrolidin-3-yl)propanoate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-2-methyl-3-(2-oxopyrrolidin-3-yl)propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolidine derivatives, while substitution reactions can produce a wide range of substituted compounds .

Scientific Research Applications

Methyl (2S)-2-amino-2-methyl-3-(2-oxopyrrolidin-3-yl)propanoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of Methyl (2S)-2-amino-2-methyl-3-(2-oxopyrrolidin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl (2S)-2-amino-2-methyl-3-(2-oxopyrrolidin-3-yl)propanoate include:

Uniqueness

What sets Methyl (2S)-2-amino-2-methyl-3-(2-oxopyrrolidin-3-yl)propanoate apart is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

methyl (2S)-2-amino-2-methyl-3-(2-oxopyrrolidin-3-yl)propanoate

InChI

InChI=1S/C9H16N2O3/c1-9(10,8(13)14-2)5-6-3-4-11-7(6)12/h6H,3-5,10H2,1-2H3,(H,11,12)/t6?,9-/m0/s1

InChI Key

LEFDTCUYVYPZKL-HSOSERFQSA-N

Isomeric SMILES

C[C@](CC1CCNC1=O)(C(=O)OC)N

Canonical SMILES

CC(CC1CCNC1=O)(C(=O)OC)N

Origin of Product

United States

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